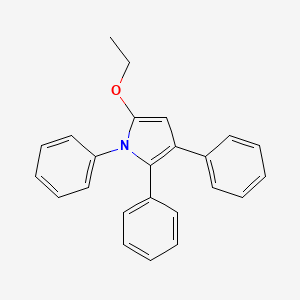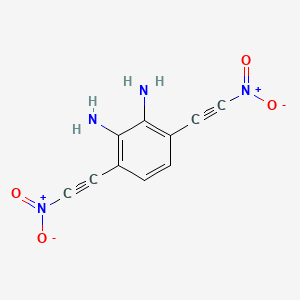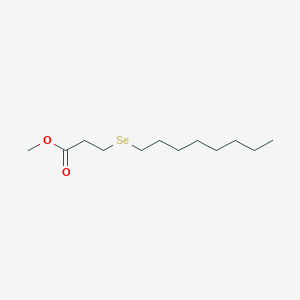
Methyl 3-(octylselanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(octylselanyl)propanoate is an organic compound with the molecular formula C12H24O2Se It is an ester derivative, characterized by the presence of an octylselanyl group attached to the propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(octylselanyl)propanoate typically involves the esterification of 3-(octylselanyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-(octylselanyl)propanoic acid+methanolH2SO4Methyl 3-(octylselanyl)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Substitution: Alkyl halides or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(octylselanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties, as selenium is known to play a role in reducing oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(octylselanyl)propanoate involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which are involved in various biochemical pathways, including antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenylated proteins.
Comparaison Avec Des Composés Similaires
Methyl 3-(methylselanyl)propanoate: Similar structure but with a methyl group instead of an octyl group.
Ethyl 3-(octylselanyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(octylthio)propanoate: Similar structure but with a sulfur atom instead of selenium.
Uniqueness: Methyl 3-(octylselanyl)propanoate is unique due to the presence of the octylselanyl group, which imparts distinct chemical properties and potential biological activities. The longer alkyl chain may influence its solubility, reactivity, and interaction with biological molecules compared to its shorter-chain or sulfur-containing analogs.
Propriétés
Numéro CAS |
134411-18-0 |
|---|---|
Formule moléculaire |
C12H24O2Se |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 3-octylselanylpropanoate |
InChI |
InChI=1S/C12H24O2Se/c1-3-4-5-6-7-8-10-15-11-9-12(13)14-2/h3-11H2,1-2H3 |
Clé InChI |
UHVOBGAMSZNYQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Se]CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


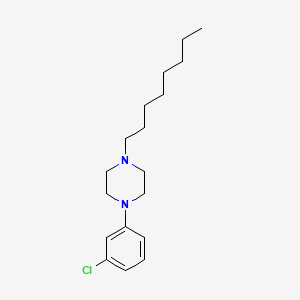
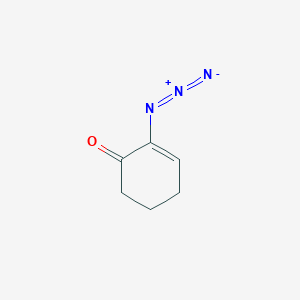
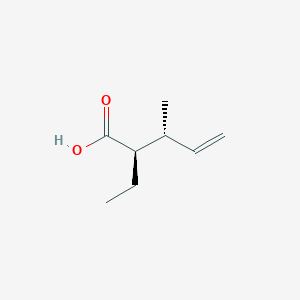
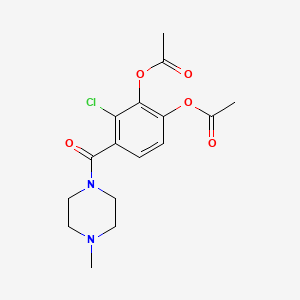



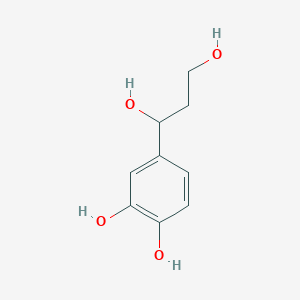
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
